Product packaging for 2-Benzoyl-3h-benzo[f]chromen-3-one(Cat. No.:CAS No. 4852-81-7)

2-Benzoyl-3h-benzo[f]chromen-3-one

Cat. No.: B362678
CAS No.: 4852-81-7
M. Wt: 300.3g/mol
InChI Key: JPPGTVYDWHSNLJ-UHFFFAOYSA-N
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Description

2-Benzoyl-3H-benzo[f]chromen-3-one (CAS Number 4852-81-7) is an organic compound with the molecular formula C20H12O3 and an average molecular mass of 300.313 Da . This compound belongs to the benzo[f]chromen-3-one (a type of coumarin) family, which is a privileged scaffold in medicinal and materials chemistry. Researchers utilize this core structure as a key intermediate in the synthesis of more complex molecules. For instance, studies have shown that structurally similar 2-(heteroaryl)-3H-benzo[f]chromen-3-one derivatives exhibit significant potential as blue fluorescent brighteners and have been evaluated for antibacterial properties . The benzoyl moiety at the 2-position provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships in various applied research fields. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12O3 B362678 2-Benzoyl-3h-benzo[f]chromen-3-one CAS No. 4852-81-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzoylbenzo[f]chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O3/c21-19(14-7-2-1-3-8-14)17-12-16-15-9-5-4-6-13(15)10-11-18(16)23-20(17)22/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPGTVYDWHSNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964079
Record name 2-Benzoyl-3H-naphtho[2,1-b]pyran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4852-81-7
Record name 2-Benzoyl-3H-naphtho[2,1-b]pyran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Benzoyl 3h Benzo F Chromen 3 One and Its Derivatives

Established Synthetic Pathways

The synthesis of 2-benzoyl-3H-benzo[f]chromen-3-one and its analogs is primarily achieved through several established chemical reactions. These methods provide reliable access to the core benzo[f]chromen-3-one scaffold.

Knoevenagel Condensation Approaches

A cornerstone in the synthesis of this class of compounds is the Knoevenagel condensation, a versatile carbon-carbon bond-forming reaction. sciensage.info This approach typically involves the reaction of a β-ketoester with an aldehyde or ketone in the presence of a basic catalyst.

The most direct and widely employed method for synthesizing this compound involves the condensation of 2-hydroxy-1-naphthaldehyde (B42665) with ethyl benzoylacetate. nih.govacs.orgnih.gov This reaction, typically conducted in a suitable solvent like ethanol (B145695), proceeds via a base-catalyzed Knoevenagel condensation. acs.orgnih.gov The initial condensation product, an α,β-unsaturated β-ketoester, undergoes intramolecular cyclization to afford the final this compound. acs.orgnih.gov The versatility of this method allows for the synthesis of a variety of derivatives by using substituted 2-hydroxy-1-naphthaldehydes and ethyl benzoylacetates. acs.org For instance, derivatives with bromo and methyl substituents on the benzoyl ring have been successfully synthesized using this approach. nih.gov

A study on the synthesis of cambinol (B1668241) analogues, for which this compound is a key intermediate, reported the preparation of several derivatives using this methodology. acs.org The general procedure involves refluxing a solution of the appropriate 2-hydroxy-1-naphthaldehyde and ethyl benzoylacetate analog in ethanol with a few drops of piperidine (B6355638). nih.govacs.org The product often precipitates upon cooling and can be collected by filtration. nih.govnih.gov

ReactantsCatalystSolventConditionsProductYieldReference
2-Hydroxy-1-naphthaldehyde, Ethyl benzoylacetatePiperidineEthanolReflux, 2hThis compound- nih.govacs.org
2-Hydroxy-1-naphthaldehyde, Ethyl 3-bromobenzoylacetatePiperidineEthanolReflux, 2h2-(3-Bromobenzoyl)-3H-benzo[f]chromen-3-one74% nih.gov
2-Hydroxy-1-naphthaldehyde, Ethyl 4-bromobenzoylacetatePiperidineEthanolReflux, 2h2-(4-Bromobenzoyl)-3H-benzo[f]chromen-3-one72% nih.gov
2-Hydroxy-1-naphthaldehyde, Ethyl 4-methylbenzoylacetatePiperidineEthanolReflux, 2h2-(4-Methylbenzoyl)-3H-benzo[f]chromen-3-one66% nih.gov
2-Hydroxy-1-naphthaldehyde, Ethyl 3-oxo-5-(phenylthio)pentanoatePiperidine (20 mol%)--2-(3-(Phenylthio)propanoyl)-3H-benzo[f]chromen-3-one92% rsc.org

The choice of catalyst plays a crucial role in the efficiency of the Knoevenagel condensation for synthesizing this compound. Piperidine, a secondary amine, is a commonly used and effective basic catalyst for this transformation. nih.govacs.orgrsc.org It facilitates the deprotonation of the active methylene (B1212753) group in ethyl benzoylacetate, initiating the condensation cascade.

In recent years, there has been a growing interest in employing more environmentally friendly and reusable catalysts. Ionic liquids (ILs) have emerged as promising alternatives. koreascience.kr For instance, choline (B1196258) chloride/urea, a deep eutectic solvent, has been utilized as a green catalyst for the synthesis of related coumarin (B35378) derivatives, offering advantages such as low cost, greater selectivity, and easy product isolation. researchgate.net While not explicitly reported for this compound itself, the successful application of ionic liquids like [Bmim]BF4 in the synthesis of other benzo[f]chromene derivatives suggests their potential applicability. fardapaper.ir Another example is the use of [(C3H7)3N-SO3H]Cl as a Brønsted acidic ionic liquid catalyst in aqueous ethanol for the synthesis of quinazolinone derivatives, highlighting the versatility of ionic liquids in promoting condensation reactions. rasayanjournal.co.in

Synthesis from 2-Acetyl-3H-benzo[f]chromen-3-one Precursors

An alternative strategy for accessing derivatives of this compound involves utilizing 2-acetyl-3H-benzo[f]chromen-3-one as a versatile precursor. researchgate.netsci-hub.se This starting material can be prepared through the condensation of 2-hydroxy-1-naphthaldehyde with methyl 3-oxobutanoate in the presence of piperidine. sci-hub.se

Once obtained, the acetyl group in 2-acetyl-3H-benzo[f]chromen-3-one can be further functionalized. For example, it can undergo condensation with benzoylhydrazine to form (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide. sci-hub.se Another important transformation involves the reaction of 2-acetyl-3H-benzo[f]chromen-3-one with ethyl formate (B1220265) in the presence of a base to generate the sodium salt of 2-(3-hydroxyacryloyl)-3H-benzo[f]chromen-3-one. researchgate.net This intermediate serves as a key building block for the synthesis of various 2-(heteroaryl)-3H-benzo[f]chromen-3-ones through reactions with different heterocyclic amines and active methylene compounds. researchgate.net

Benzannulation Reactions for Chromenone Formation

Benzannulation reactions offer a powerful approach to construct the benzo[f]chromenone core. msu.edu This strategy involves the formation of the benzene (B151609) ring fused to the chromenone system in a single synthetic operation. One notable example is the reaction of an α,β-unsaturated Fischer carbene complex with a propargyl ether bearing an alkenyl group. msu.edu This cascade reaction proceeds through a benzannulation step, followed by the formation of an o-quinone methide and a subsequent electrocyclization to yield the chromene ring system. msu.edu While this specific example leads to 2H-benzo[h]chromenes, the underlying principle of benzannulation holds potential for the synthesis of benzo[f]chromenones. msu.edu

Novel and Green Synthetic Protocols

The development of novel and environmentally benign synthetic methods is a continuous pursuit in organic chemistry. While the established pathways are robust, research into greener alternatives for the synthesis of this compound is ongoing.

The use of ultrasound irradiation has been shown to accelerate the synthesis of related 3H-benzo[f]chromenes. This technique, often combined with catalysts like iron(III) triflate, can lead to high yields in significantly shorter reaction times and at milder temperatures. Another promising green approach is the use of solvent-free mechanochemical methods, such as high-speed ball milling. smolecule.com This technique has been successfully applied to the synthesis of 3-amino-3H-benzo[f]chromenes, demonstrating its potential for reducing solvent waste and reaction times. smolecule.com

Furthermore, biocatalytic methods are being explored for the synthesis of chromene derivatives. smolecule.com Although specific examples for this compound are not yet prevalent, the use of enzymes could offer a highly selective and environmentally friendly route to this class of compounds in the future.

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) have become a cornerstone in synthetic chemistry due to their efficiency, atom economy, and ability to construct complex molecules in a single step from simple precursors. fardapaper.ir This approach is particularly valuable for synthesizing heterocyclic scaffolds like benzo[f]chromenones.

Coupling with Enaminones and Alcohols to Fused Pyridine (B92270) Systems

A notable one-pot, three-component reaction involves the synthesis of coumarin-fused pyrazolo[3,4-b]pyridine derivatives starting from an arylbenzo[f]chromen-3-one, an enaminone, and an alcohol. nih.govmdpi-res.com In a typical procedure, 2-butyryl-3H-benzo[f]chromen-3-one, 3-methyl-1-phenyl-1H-pyrazol-5-amine (an enamine precursor), and an alcohol are heated in the presence of a sulfonic acid catalyst. nih.gov The reaction proceeds through a cascade of events, ultimately yielding the fused pyridine system.

The choice of substituents has a significant impact on the reaction's success. For instance, when the substituent on the arylbenzo[f]chromen-3-one is an electron-donating group like a methyl group, the desired products may not be obtained. nih.gov The reaction tolerates various aryl alcohols, affording the corresponding products in moderate to good yields. nih.gov

Table 1: Example of a Three-Component Reaction for Fused Pyridine Systems

Starting ChromenoneEnaminoneAlcoholResulting Product Type
Arylbenzo[f]chromen-3-one3-Methyl-1-phenyl-1H-pyrazol-5-amineAlkyl or Aryl AlcoholsCoumarin-fused pyrazolo[3,4-b]pyridine
Ionic Liquid Mediated Syntheses (e.g., Choline Chloride/Urea, Triazolium Ionic Liquids)

Ionic liquids (ILs) are increasingly used as green catalysts and reaction media due to their low volatility, thermal stability, and recyclability. fardapaper.ir A prominent example is the use of a deep eutectic solvent, choline chloride/urea, as a green catalyst for the synthesis of 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives. researchgate.netresearchgate.net This reaction is a two-component, one-pot Knoevenagel condensation between 2-hydroxy-1-naphthaldehyde and various benzothiazole-2-yl-acetates or benzoxazole-2-yl-acetates. researchgate.net The use of choline chloride/urea provides high yields in relatively short reaction times. researchgate.net Other ionic liquids, such as those based on imidazolium, have also been employed to facilitate similar organic transformations. fardapaper.irhilarispublisher.com

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity, often under solvent-free conditions. tandfonline.com This technique has been successfully applied to the synthesis of coumarins and their benzo-fused analogues. researchgate.netresearchgate.net

The synthesis of 3-substituted benzocoumarins can be achieved rapidly by the microwave irradiation of the corresponding enaminones. researchgate.netmdpi.com For example, reacting 3-acetylcoumarin (B160212) with dimethylformamide dimethylacetal (DMFDMA) under microwave irradiation produces the intermediate enaminone in a much higher yield and shorter time compared to conventional heating. researchgate.net This enaminone can then be further reacted to form various heterocyclic derivatives. mdpi.com Similarly, a derivative of (3-oxo-3H-benzo[f]chromen-1-yl)methoxy has been synthesized using microwave irradiation, demonstrating the utility of this method for the benzo[f]chromenone scaffold. nih.gov

Catalyst-Free and Solvent-Free Approaches

In line with the principles of green chemistry, catalyst-free and solvent-free reaction conditions are highly desirable. Several methods have been developed for the synthesis of benzo[f]chromene derivatives under these environmentally benign conditions. For instance, 2,3-dihydro-1H-benzo[f]chromen-3-amine derivatives can be synthesized through a one-pot, three-component reaction between 2-naphthol, α,β-unsaturated aldehydes, and a chiral amine under catalyst- and solvent-free conditions. fardapaper.ir

Another approach involves the use of silica (B1680970) gel, which can catalyze the conversion of intermediates to alkyl 3-oxo-3H-benzo[f]chromene-1-carboxylates under solvent-free conditions at a moderate temperature of 60°C. researchgate.net Furthermore, catalyst-free methods have been reported for the synthesis of trifluoromethylated alcohol derivatives of 2H-benzo[h]chromen-2-one by reacting 3-(trifluoroacetyl)coumarin (B2731086) with pyrroles in methylene chloride at room temperature. mdpi.com

Derivatization during Synthesis

The functionalization of the this compound core with various substituents, particularly heteroaryl moieties, is a key strategy to modulate its chemical and biological properties.

Introduction of Heteroaryl Moieties (e.g., Benzoxazolyl, Benzothiazolyl)

The introduction of heteroaryl groups such as benzoxazole (B165842) and benzothiazole (B30560) at the C-2 position of the 3H-benzo[f]chromen-3-one scaffold has been efficiently achieved. researchgate.netresearchgate.net A one-pot Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde with substituted benzoxazol-2-yl-acetates or benzothiazol-2-yl-acetates using a choline chloride/urea ionic liquid catalyst yields the desired 2-(heteroaryl)-3H-benzo[f]chromen-3-one derivatives in high yields. researchgate.net

A more general method involves the reaction of 2-(3-hydroxyacryloyl)-3H-benzo[f]chromen-3-one with various heterocyclic amines or active methylene compounds containing heterocyclic moieties. researchgate.net For example, treatment with 2-(cyanomethyl)benzimidazole (B160407) affords a pyrido[1,2-a]benzimidazolyl-3H-benzo[f]chromen-3-one derivative. researchgate.net These reactions demonstrate versatile pathways to a wide range of novel heteroaryl-substituted benzo[f]chromenones.

Table 2: Synthesis of 2-(1,3-Benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one Derivatives

EntrySubstituent (R)Heterocycle (X)Time (min)Yield (%)Melting Point (°C)
3aHO3098249–250
3b5-methylO3593241–242
3c6-methylO4596251–252
3d5-chloroO3095292–293
3e6-chloroO3596244–245
3f5-fluoroO4590290–291

Data sourced from Harishkumar et al. (2012). researchgate.net

Compound List

Functionalization through Active Methylene Compounds and Heterocyclic Amines

An efficient method for the synthesis of functionalized 2-(heteroaryl)-3H-benzo[f]chromen-3-ones involves the reaction of a neutralized sodium salt of 2-(3-hydroxyacryloyl)-3H-benzo[f]chromen-3-one with a variety of heterocyclic amines and active methylene compounds. researchgate.net This strategy provides a direct route to novel derivatives of the parent benzo[f]chromenone scaffold. researchgate.net

The reaction mechanism with heterocyclic amines is proposed to proceed through a Michael addition of the amine to the β-position of the α,β-unsaturated ketone system, followed by an intramolecular cyclization and subsequent elimination of a water molecule to yield the final heteroaryl-substituted product. researchgate.net Similarly, the reaction with active methylene compounds begins with a Michael addition, leading to the formation of new carbocyclic or heterocyclic rings fused to the chromenone core. researchgate.net

Detailed findings from these synthetic approaches are presented below, showcasing the diversity of heterocyclic amines and active methylene compounds utilized and the corresponding products obtained.

Reaction with Heterocyclic Amines

The neutralized sodium salt of 2-(3-hydroxyacryloyl)-3H-benzo[f]chromen-3-one has been shown to react with various heterocyclic amines to produce a range of 2-(heteroaryl)-3H-benzo[f]chromen-3-ones. researchgate.net For instance, treatment with 2-(cyanomethyl)benzimidazole results in the formation of a pyrido[1,2-a]benzimidazolyl-3H-benzo[f]chromen-3-one derivative. researchgate.net The spectral data for these compounds are well-defined, with characteristic signals confirming the proposed structures. researchgate.net For example, the 1H NMR spectra of products derived from (thio)pyridine moieties show distinct doublets for the vicinal protons of the ring system. researchgate.net

Interactive Data Table: Synthesis of 2-(Heteroaryl)-3H-benzo[f]chromen-3-ones

Heterocyclic AmineResulting Product
2-Aminopyridine2-(Pyrido[1,2-a]pyrimidin-2-yl)-3H-benzo[f]chromen-3-one
3-Amino-1,2,4-triazole2-( researchgate.netijcce.ac.irarkat-usa.orgTriazolo[1,5-a]pyrimidin-2-yl)-3H-benzo[f]chromen-3-one
2-Aminobenzimidazole2-(Benzo arkat-usa.orgrsc.orgimidazo[1,2-a]pyrimidin-2-yl)-3H-benzo[f]chromen-3-one
2-(Cyanomethyl)benzimidazole2-(Pyrido[1,2-a]benzimidazolyl)-3H-benzo[f]chromen-3-one

Reaction with Active Methylene Compounds

The functionalization of the this compound precursor can also be achieved using active methylene compounds. researchgate.net The reaction of the neutralized sodium salt with compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) proceeds via a Michael addition, which is then followed by cyclization to yield highly functionalized derivatives. researchgate.net The infrared spectra of the resulting products often show a characteristic nitrile (CN) absorption band in the range of 2195–2213 cm⁻¹. researchgate.net

Interactive Data Table: Synthesis of Functionalized Benzo[f]chromen-3-one Derivatives

Active Methylene CompoundResulting Product
Malononitrile2-(2-Amino-3-cyanopyridin-6-yl)-3H-benzo[f]chromen-3-one
Ethyl cyanoacetate2-(3-Cyano-2-oxo-1,2-dihydropyridin-6-yl)-3H-benzo[f]chromen-3-one
2-Cyano-N'-(pyridin-2-yl)acetohydrazide2-(3-Oxo-3-(pyridin-2-ylamino)prop-1-en-1-yl)-3H-benzo[f]chromen-3-one derivative
2-(Cyanomethyl)benzimidazole2-(Pyrido[1,2-a]benzimidazolyl)-3H-benzo[f]chromen-3-one

These synthetic strategies highlight the utility of the 2-(3-hydroxyacryloyl)-3H-benzo[f]chromen-3-one intermediate as a versatile building block for accessing a wide array of complex heterocyclic systems fused or attached to the benzo[f]chromenone framework. researchgate.net

Reactivity and Chemical Transformations of 2 Benzoyl 3h Benzo F Chromen 3 One

Cyclization and Annulation Reactions

The strategic placement of reactive sites in 2-Benzoyl-3H-benzo[f]chromen-3-one makes it an ideal precursor for the synthesis of more complex, multi-ring systems through cyclization and annulation reactions. These transformations are crucial for generating novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-b]pyridine)

The benzo[f]chromenone framework can be elaborated to construct fused heterocyclic systems. For instance, derivatives of this compound can be utilized in the synthesis of pyrazolo[3,4-b]pyridine moieties. While a direct synthesis from the parent compound is not extensively documented, the reactivity of related systems suggests a plausible pathway. For example, the reaction of 2-(3-(dimethylamino)acryloyl)-3H-benzo[f]chromen-3-one with 3-amino-5-phenylpyrazole in refluxing acetic acid containing ammonium (B1175870) acetate (B1210297) has been shown to yield 2-(2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3H-benzo[f]chromen-3-one. journalijar.com This transformation highlights the potential of the chromenone system to undergo condensation and cyclization with binucleophiles to form fused nitrogen-containing heterocycles.

The general strategy for forming a pyrazolo[3,4-b]pyridine ring often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a 5-aminopyrazole derivative. mdpi.comresearchgate.netderpharmachemica.comacs.org In the case of this compound, the benzoyl group and the adjacent carbonyl of the chromenone ring could potentially act as the 1,3-dicarbonyl equivalent, which upon reaction with a suitable aminopyrazole and subsequent cyclization and aromatization, would lead to the formation of the desired fused pyrazolopyridine system.

Synthesis of Spiro Compounds (e.g., Spiro[benzo[f]pyrano[3,2-c]chromene])

The synthesis of spiro compounds, which contain two rings connected by a single common atom, is an area of significant interest in organic synthesis due to their unique three-dimensional structures. oiccpress.com The benzo[f]chromenone scaffold is a viable starting point for the construction of spirocyclic systems. Research has demonstrated the synthesis of spiro[benzo[f]pyrano[3,2-c]chromene] derivatives through a three-component reaction involving a derivative of the benzo[f]chromenone core. oiccpress.com

Specifically, the reaction of 1-hydroxy-3H-benzo[f]chromen-3-one with malononitrile (B47326) and an isatin (B1672199) derivative, catalyzed by an ionic liquid, can produce spiro[benzo[f]pyrano[3,2-c]chromene] compounds in high yields. oiccpress.com This suggests that the C-4 position of the benzo[f]chromenone ring system is susceptible to nucleophilic attack, leading to the formation of the spirocyclic junction. Although this example does not start directly from this compound, it establishes the feasibility of utilizing the benzo[f]chromenone core for the synthesis of complex spiro-heterocycles. The synthesis of spiro indanone fused pyrano[3,2-c]chromene derivatives has also been achieved through a hetero-Diels-Alder reaction, further demonstrating the versatility of the chromene system in forming spiro compounds. researchgate.net

Transformations Involving the 2-Benzoyl Substituent

The benzoyl group at the 2-position of the benzo[f]chromen-3-one ring is not merely a passive substituent but an active participant in the molecule's reactivity. It provides a handle for further functionalization and transformation, allowing for the introduction of diverse structural motifs.

Reactions at the Carbonyl Group

The carbonyl group of the 2-benzoyl substituent is an electrophilic center that can undergo various nucleophilic additions and condensation reactions. The regioselectivity of reactions involving chromones is often influenced by the nature of the substituents. beilstein-journals.org For 3-benzoylchromones, it has been noted that cyclization reactions can proceed via the benzoyl group due to its high electrophilicity. beilstein-journals.org This reactivity can be harnessed to build new ring systems.

For example, the reaction of 3-benzoylchromones with 1,3-dicarbonyl compounds can lead to the formation of benzocoumarins through a sequence of Michael addition, ring opening, and subsequent Knoevenagel condensation involving the benzoyl carbonyl. beilstein-journals.org This demonstrates that the benzoyl carbonyl is a reactive site for intramolecular cyclizations, which can be a powerful strategy for the synthesis of complex polycyclic compounds.

Introduction of Halogen Substituents on the Benzoyl Ring

The aromatic ring of the benzoyl substituent can be functionalized through electrophilic aromatic substitution reactions, such as halogenation. This allows for the introduction of atoms that can serve as synthetic handles for further cross-coupling reactions or can be used to modulate the electronic properties and biological activity of the molecule.

A general procedure for the synthesis of 2-benzoyl-3H-benzo[f]chromen-3-ones involves the base-catalyzed Knoevenagel condensation of a 2-hydroxy-1-naphthaldehyde (B42665) with an ethyl benzoylacetate. acs.org By using a substituted ethyl benzoylacetate, such as ethyl 3-bromobenzoylacetate, it is possible to introduce a halogen atom onto the benzoyl ring. For instance, the synthesis of 2-(3-Bromobenzoyl)-3H-benzo[f]chromen-3-one has been successfully reported, demonstrating the feasibility of incorporating halogen substituents at specific positions of the benzoyl moiety. acs.org

Nucleophilic Reactions and Rearrangements

The electron-deficient nature of the pyrone ring in the benzo[f]chromen-3-one system makes it susceptible to attack by nucleophiles. These reactions can lead to ring-opening, addition products, or trigger complex rearrangements, providing access to a variety of different molecular scaffolds. The presence of both a Michael acceptor system and carbonyl groups offers multiple sites for nucleophilic attack. chim.it

Reactions with Binucleophiles

The this compound system and its derivatives are versatile substrates for reactions with binucleophiles, leading to the formation of various fused heterocyclic compounds. These reactions often proceed through an initial nucleophilic attack followed by cyclization and rearrangement.

A key intermediate for these transformations is 2-(3-hydroxyacryloyl)-3H-benzo[f]chromen-3-one, derived from 2-acetyl-3H-benzo[f]chromen-3-one. This intermediate reacts with a variety of heterocyclic amines and active methylene (B1212753) compounds to produce functionalized 2-(heteroaryl)-3H-benzo[f]chromen-3-ones. researchgate.net For instance, its reaction with heterocyclic amines like aminopyrazoles, aminotriazoles, and aminotetrazoles leads to the synthesis of pyrazolopyrimidines, triazolopyrimidines, and tetrazolopyrimidines fused to the benzo[f]chromen-3-one core. researchgate.net

The general mechanism involves a Michael-type addition of the amine to the activated double bond of the acryloyl moiety, followed by an intramolecular cyclization and dehydration. researchgate.net For example, the reaction with 3-amino-5-phenylpyrazole yields a pyrazolo[1,5-a]pyrimidine (B1248293) derivative. The reaction pathway is outlined below:

Reaction of 2-(3-hydroxyacryloyl)-3H-benzo[f]chromen-3-one with Heterocyclic Amines researchgate.net

Reactant 1 Reactant 2 (Binucleophile) Product
2-(3-hydroxyacryloyl)-3H-benzo[f]chromen-3-one 3-Amino-5-phenylpyrazole 2-(5-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3H-benzo[f]chromen-3-one
2-(3-hydroxyacryloyl)-3H-benzo[f]chromen-3-one 3-Amino-1,2,4-triazole 2-(1,2,4-Triazolo[1,5-a]pyrimidin-7-yl)-3H-benzo[f]chromen-3-one
2-(3-hydroxyacryloyl)-3H-benzo[f]chromen-3-one 5-Aminotetrazole 2-(Tetrazolo[1,5-a]pyrimidin-7-yl)-3H-benzo[f]chromen-3-one

Similarly, reactions with active methylene compounds such as malononitrile derivatives in the presence of a base also yield complex heterocyclic systems. researchgate.net The presence of two electrophilic centers in the starting chromone (B188151) derivative allows for selective reactions with various binucleophiles, making it a valuable building block in heterocyclic synthesis. niscpr.res.in

Rearrangement Processes in the Naphthochromenone Scaffold

Rearrangement reactions are fundamental in organic synthesis for creating structural isomers and complex molecular architectures. In the context of the naphthochromenone scaffold, rearrangements can be integral to its synthesis. One notable process is the Meyer-Schuster rearrangement, which converts propargylic alcohols into α,β-unsaturated carbonyl compounds. researchgate.net This rearrangement has been utilized in copper(II)-catalyzed decarboxylative oxidative (4+2) annulation reactions of coumarin-3-carboxylic acids with tertiary propargylic alcohols to construct diverse naphthochromenone structures. researchgate.netacs.org While this is a rearrangement leading to the scaffold rather than of the scaffold itself, it highlights a key synthetic strategy.

Studies on simpler coumarin (B35378) systems provide insight into potential rearrangement pathways for the more complex naphthochromenone scaffold. For example, 3-substituted coumarins bearing electron-withdrawing groups, such as 3-benzoylcoumarin, have been shown to undergo rearrangement reactions with nitromethane (B149229) in the presence of a base to form 3,4-disubstituted pyrrolidine-2,5-diones. mdpi.com This transformation proceeds via a Michael addition followed by a complex rearrangement cascade. mdpi.com Given the structural similarity, it is plausible that this compound could undergo analogous rearrangements under specific conditions, although such reactions are not yet explicitly documented for this particular compound.

Ligand Formation and Complexation with Metal Ions

The this compound framework, particularly when functionalized to contain additional donor atoms, serves as an effective ligand for the formation of metal complexes. The carbonyl groups and heteroatoms can act as coordination sites, leading to stable chelates with various transition metals.

Derivatives of 2-acetyl-3H-benzo[f]chromen-3-one are particularly useful for creating multidentate ligands. For example, condensation with hydrazines or thiosemicarbazides introduces nitrogen and, in the latter case, sulfur atoms, which can readily coordinate with metal ions.

Examples of Metal Complexes with Ligands Derived from this compound:

Schiff Base Complexes: Schiff base ligands derived from the condensation of 2-acetyl-3H-benzo[f]chromen-3-one with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) have been used to synthesize complexes with Cu(II), Ni(II), Mg(II), Hg(II), and Fe(II). niscpr.res.in These ligands, such as (Z)-2-(1-hydrazineylideneethyl)-3H-benzo[f]chromen-3-one, coordinate to the metal centers, forming colorful and thermally stable compounds. niscpr.res.in

Ruthenium(II) Complexes: A hydrazone ligand, 3-hydroxy-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)-2-naphthohydrazide (L4), has been synthesized and used to form neutral chelating mononuclear arene ruthenium(II) complexes with the general formula [(arene)Ru(L)Cl]. bohrium.com In these complexes, the ligand coordinates to the ruthenium center through the azomethine nitrogen and the imidolate oxygen, creating a stable five-membered chelate ring. bohrium.com

Rhodium(III) and Palladium(II) Complexes: The thiosemicarbazone derivative, 1-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)thiosemicarbazide (NOCET), acts as a bidentate or tridentate ligand. It forms Rh(III) complexes with a 1:2 metal-to-ligand stoichiometry, coordinating through the azomethine nitrogen and thiol sulfur. researchgate.net With Palladium(II), it forms complexes of the formula [Pd(L)Cl]·DMF, where the ligand is tridentate, coordinating via the azomethine nitrogen, carbonyl oxygen, and thiol sulfur. researchgate.net

The resulting metal complexes often exhibit interesting physicochemical properties and have been investigated for their potential biological activities. niscpr.res.inbohrium.com

Table of Mentioned Compounds

Compound Name
This compound
2-Acetyl-3H-benzo[f]chromen-3-one
2-(3-Hydroxyacryloyl)-3H-benzo[f]chromen-3-one
2-(5-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3H-benzo[f]chromen-3-one
2-(1,2,4-Triazolo[1,5-a]pyrimidin-7-yl)-3H-benzo[f]chromen-3-one
2-(Tetrazolo[1,5-a]pyrimidin-7-yl)-3H-benzo[f]chromen-3-one
3-Amino-5-phenylpyrazole
3-Amino-1,2,4-triazole
5-Aminotetrazole
Malononitrile
3-Benzoylcoumarin
Nitromethane
Pyrrolidine-2,5-dione
(Z)-2-(1-Hydrazineylideneethyl)-3H-benzo[f]chromen-3-one
Hydrazine hydrate
Phenylhydrazine
3-Hydroxy-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)-2-naphthohydrazide
1-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)thiosemicarbazide

Spectroscopic Characterization Methodologies in 2 Benzoyl 3h Benzo F Chromen 3 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information about the hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, and the coupling between neighboring protons reveals their connectivity.

In the ¹H NMR spectrum of 2-Benzoyl-3H-benzo[f]chromen-3-one, distinct signals corresponding to the aromatic and heterocyclic protons are observed. For instance, a characteristic singlet for the H-1 proton appears at a downfield chemical shift of approximately 8.93 ppm. The protons of the benzo group and the benzoyl group resonate in the aromatic region, typically between 7.47 and 8.27 ppm. nih.gov The exact chemical shifts and coupling constants can vary slightly depending on the solvent used and the presence of any substituents. nih.govmdpi.com

¹H NMR Data for this compound and its Derivatives

Proton Chemical Shift (δ) in ppm Reference
H-18.93 (s, 1H) nih.gov
H-108.27 (d, 1H, J = 8.2 Hz) nih.gov
H-68.12 (d, 1H, J = 9.0 Hz) nih.gov
H-7 + 2 x ArH7.98–7.90 (m, 3H) nih.gov
H-97.77–7.70 (m, 1H) nih.gov
H-8, ArH7.67–7.59 (m, 2H) nih.gov
H-5 + 2 x ArH7.56–7.47 (m, 3H) nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.

The ¹³C NMR spectrum of this compound displays signals for all 20 carbon atoms. The carbonyl carbons of the benzoyl and chromenone moieties are typically found at the most downfield chemical shifts. For example, in a related compound, 2-acetyl-3H-benzo[f]chromen-3-one, the carbonyl carbons appear at δ 195.54 and 159.40 ppm. scispace.com The remaining aromatic and heterocyclic carbons resonate at chemical shifts characteristic of their specific electronic environments. scispace.comrsc.org

¹³C NMR Data for a Related Compound: 2-acetyl-3H-benzo[f]chromen-3-one

Carbon Chemical Shift (δ) in ppm Reference
C=O (acetyl)195.54 scispace.com
C-3159.40 scispace.com
C-4a156.11 scispace.com
C-10b143.20 scispace.com
C-6a136.28 scispace.com
C-7130.16 scispace.com
C-9129.79 scispace.com
C-8129.22 scispace.com
C-10126.65 scispace.com
C-2122.34 scispace.com
C-5121.65 scispace.com
C-6116.46 scispace.com
C-10a112.71 scispace.com
CH₃30.70 scispace.com

Advanced NMR Techniques (e.g., Saturation Transfer Difference NMR)

Advanced NMR techniques like Saturation Transfer Difference (STD) NMR are employed to study the binding interactions between a small molecule (ligand), such as a derivative of this compound, and a large biomolecule (receptor). nih.govglycopedia.eu This technique identifies the specific protons of the ligand that are in close proximity to the receptor's surface. glycopedia.eu

In a study involving a cambinol (B1668241) analogue, STD NMR experiments with recombinant SIRT1 protein revealed which parts of the inhibitor molecule interacted with the protein. nih.govacs.org The strongest STD signal was observed for the C-7 proton of the naphthalene (B1677914) ring system, indicating a close contact with the SIRT1 protein. nih.gov This information is crucial for understanding the structure-activity relationship and for the rational design of more potent and selective inhibitors. nih.govacs.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes specific bonds to vibrate at characteristic frequencies.

The FT-IR spectrum of this compound and its derivatives shows distinct absorption bands that confirm the presence of key functional groups. sci-hub.semdpi.com Strong absorption bands are typically observed for the carbonyl (C=O) stretching vibrations of the lactone and the benzoyl ketone. researchgate.netgoogle.com For instance, in 2-(3-Benzoyl-2-oxo-2H-pyran-6-yl)-3H-benzo[f]chromen-3-one, three C=O stretching frequencies are observed at 1722, 1701, and 1667 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations are also prominent in the spectrum. google.com

FT-IR Data for this compound Derivatives

Functional Group Vibrational Frequency (cm⁻¹) Reference
C=O (lactone)1722 researchgate.net
C=O (ketone)1701, 1667 researchgate.net
Ar C=C1553 google.com
Ar C-H3044 google.com
C-O-C1238 google.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z).

In the mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at an m/z value corresponding to its molecular weight (300.31 g/mol ). cookechem.com High-resolution mass spectrometry (HRMS) provides a very precise mass measurement, which can be used to confirm the elemental composition of the molecule. For example, the HRMS data for a related fluorinated derivative, C₁₈H₁₂FNO₃, showed a calculated mass of 309.0801 and a found mass of 309.0801, confirming its molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information as the molecule breaks apart in a predictable manner. rsc.orgeurjchem.com

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique used to determine the molecular weight and structural features of organic compounds by analyzing their fragmentation patterns upon electron impact. uni-saarland.delibretexts.org In EI-MS, a molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•). uni-saarland.delibretexts.org This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint. princeton.edu

For complex heterocyclic systems like benzo[f]chromen-3-ones, the fragmentation pattern provides valuable structural information. The stability of the resulting fragments often dictates the major peaks observed in the spectrum. In the case of acyl-substituted chromenones, a common fragmentation pathway is the cleavage of the acyl group. For instance, in the mass spectrum of the related compound 2-acetyl-3H-benzo[f]chromen-3-one, α-cleavage leads to the loss of the acetyl group. miamioh.edu A similar primary fragmentation is expected for this compound, involving the cleavage of the C-C bond between the chromenone core and the benzoyl carbonyl group. This would result in a prominent peak corresponding to the loss of the benzoyl radical (•COC₆H₅) or the formation of the stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105.

The molecular ion peak (M⁺•) for this compound, with a molecular formula of C₂₀H₁₂O₃, would be expected at an m/z value corresponding to its molecular weight, approximately 300.31 g/mol . cookechem.com The observation of this peak is crucial for confirming the molecular weight of the intact molecule. libretexts.org

Table 1: Predicted Key EI-MS Fragments for this compound

m/z Value Ion Significance
~300 [C₂₀H₁₂O₃]⁺• Molecular Ion (M⁺•)
105 [C₆H₅CO]⁺ Benzoyl cation, resulting from α-cleavage
195 [M - C₆H₅CO]⁺ Fragment remaining after loss of the benzoyl group researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. scispace.com Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass. nih.gov

For derivatives of the benzo[f]chromen-3-one scaffold, HRMS has been used to confirm their proposed structures. For example, HRMS (EI) analysis of a related bromo-substituted benzo[f]chromen-one derivative yielded a measured mass of 288.9738, which was in agreement with the calculated mass of 288.9738 for the molecular formula C₁₃H₈BrNO₂. rsc.org

For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₂₀H₁₂O₃. An experimental HRMS measurement that matches this theoretical value provides definitive evidence for the compound's elemental composition, a critical step in its characterization. nih.gov

Table 2: HRMS Data for Molecular Formula Confirmation

Compound Molecular Formula Calculated Mass [M]⁺ Found Mass [M]⁺ Reference
2-Amino-1-bromo-3H-benzo[f]chromen-3-one C₁₃H₈BrNO₂ 288.9738 288.9735 rsc.org
1-(4-Fluorophenyl)chromeno[3,4-b]pyrrol-4(3H)-one C₁₈H₁₂FNO₃ 309.0801 309.0801 rsc.org

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides insights into the electronic structure of a molecule. It measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. researchgate.net The wavelengths of maximum absorbance (λmax) and the shape of the absorption bands are characteristic of the molecule's chromophores and the extent of its conjugated π-electron system. mdpi.com

The this compound molecule possesses an extensive conjugated system, incorporating the naphthalene rings, the α,β-unsaturated lactone (coumarin) system, and the benzoyl group. This extended conjugation is expected to result in strong absorption bands in the UV-Vis region. The spectra of coumarin (B35378) derivatives are known to be sensitive to substitution, with extensions to the conjugated system typically causing a bathochromic (red) shift to longer wavelengths. mdpi.com

Studies on related coumarin derivatives show characteristic absorption peaks. For example, various synthesized 2-heteroaryl-3H-benzo[f]chromen-3-ones exhibit specific UV-Vis spectra that are used for their characterization. researchgate.net The electronic transitions observed are typically π → π* transitions, characteristic of highly conjugated aromatic systems. The specific λmax values for this compound would provide empirical data on the energy gaps between its frontier molecular orbitals. acs.org

Table 3: Representative UV-Vis Absorption Data for Related Chromenone Structures

Compound/Derivative Class Solvent λmax (nm) Electronic Transition Type
Coumarin-based dyes Various ~350-490 π → π*
2-Acetyl-3H-benzo[f]chromen-3-one [2AHBC] Acetonitrile/Dioxane Specific λmax not detailed, but absorption spectra were measured acs.org π → π*

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The results are used to calculate the empirical formula, which gives the simplest whole-number ratio of atoms in the molecule. When combined with the molecular weight obtained from mass spectrometry, the molecular formula can be definitively established.

In the synthesis and characterization of new benzo[f]chromen-3-one derivatives, elemental analysis is routinely reported as a confirmation of purity and composition. For newly synthesized 2-(heteroaryl)-3H-benzo[f]chromen-3-ones, the experimentally found percentages of C, H, and N were shown to be in close agreement (typically within ±0.4%) with the calculated values, thus verifying their proposed molecular formulas. researchgate.netresearchgate.net

For this compound (C₂₀H₁₂O₃), the theoretical elemental composition would be calculated as follows:

Carbon (C): (12.011 * 20 / 300.31) * 100% ≈ 79.99%

Hydrogen (H): (1.008 * 12 / 300.31) * 100% ≈ 4.03%

Oxygen (O): (15.999 * 3 / 300.31) * 100% ≈ 15.98% (often determined by difference)

Experimental data from an elemental analyzer confirming these percentages would validate the compound's empirical formula.

Table 4: Example Elemental Analysis Data for a Benzo[f]chromen-3-one Derivative

Compound Molecular Formula Calculated (%) Found (%) Reference
2-(1H-Pyrazol-5-yl)-3H-benzo[f]chromen-3-one derivative C₂₄H₁₅N₃O₃ C: 70.76; H: 3.71; N: 10.31 C: 70.56; H: 3.12; N: 9.82 researchgate.net

Compound Index

Table 5: List of Compounds Mentioned

Compound Name Molecular Formula
This compound C₂₀H₁₂O₃ cookechem.com
2-Acetyl-3H-benzo[f]chromen-3-one C₁₅H₁₀O₃ nih.gov
2-Benzoyl-1H-benzo[f]chromen-3(2H)-one C₂₀H₁₄O₃ sigmaaldrich.com
2-Amino-1-bromo-3H-benzo[f]chromen-3-one C₁₃H₈BrNO₂ rsc.org
1-(4-Fluorophenyl)chromeno[3,4-b]pyrrol-4(3H)-one C₁₈H₁₂FNO₃ rsc.org
2-Benzyl-3H-benzo[f]chromen-3-one C₂₀H₁₄O₂ chemspider.com
2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one Not specified
3-vinylcoumarin Not specified
7-hydroxycoumarin Not specified

Theoretical and Computational Investigations of 2 Benzoyl 3h Benzo F Chromen 3 One

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the modern investigation of molecular structures, offering a lens into their electronic properties without the need for empirical observation.

Density Functional Theory (DFT) Studies for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules like 2-Benzoyl-3H-benzo[f]chromen-3-one. DFT calculations, often using basis sets such as B3LYP/6‒311+G(d,p), are employed to determine the quantum chemical properties of the compound. researchgate.netacs.org These studies help in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net The methodology focuses on the electron density to define the energy of the system, providing a robust framework for exploring molecular properties. For related coumarin (B35378) derivatives, DFT has been successfully used to analyze the electronic environment and predict various parameters. researchgate.netacs.org Such computational work is essential for exploring the properties of organic molecules that have potential applications in medicinal and pharmaceutical fields. acs.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMO), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. acs.org The energy difference, or band gap (ΔE), between the HOMO and LUMO is a critical factor in describing the molecule's reactivity and stability. acs.org A larger HOMO-LUMO energy gap suggests higher stability and lower susceptibility to optical excitation. nih.gov

In similar chromone (B188151) derivatives, analysis has shown that the HOMO charge density is often located on one part of the molecule, while the LUMO density resides on another, indicating the potential for intramolecular charge transfer upon excitation. acs.org This charge transfer is a key aspect of the molecule's photophysical properties. nih.gov The energy levels of HOMO and LUMO are instrumental in characterizing the optical and electronic properties of the compound. nih.gov

Table 1: Representative Frontier Molecular Orbital Energy Data This table illustrates typical energy values for frontier orbitals in related coumarin systems, as determined by DFT calculations.

Molecular OrbitalEnergy (eV)Description
HOMO -6.5Highest Occupied Molecular Orbital; represents the ability to donate an electron.
LUMO -2.0Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron.
Energy Gap (ΔE) 4.5The difference in energy between LUMO and HOMO, indicating molecular stability and reactivity. acs.org

Note: The values presented are illustrative based on typical findings for related coumarin structures and are not specific experimental results for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are frequently used to predict spectroscopic parameters, which are then compared with experimental data for validation. dntb.gov.ua For instance, theoretical vibrational assignments calculated via DFT can be scaled and matched with experimental IR spectra. dntb.gov.ua Similarly, NMR chemical shifts can be predicted. Experimental ¹H NMR data for this compound has been reported, providing a benchmark for such computational predictions. nih.gov

Table 2: Experimental ¹H NMR Data for this compound The following table presents the experimentally determined proton NMR chemical shifts in CDCl₃, which computational models would aim to replicate. nih.gov

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-18.93s-
H-108.27d8.2
H-68.12d9.0
H-7 + 2 x ArH7.98–7.90m-
H-97.77–7.70m-
H-8, ArH7.67–7.59m-
H-5 + 2 x ArH7.56–7.47m-

Source: Adapted from literature data. nih.gov

Molecular Modeling and Docking Studies

Beyond quantum mechanics, molecular modeling provides a broader view of a compound's physical behavior and its potential interactions with biological systems.

Reaction Mechanism Elucidation through Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For the synthesis of related heterocyclic systems like 3H-Benzo[f]chromene-2-carboxamides and other pyran derivatives, computational studies can map out the reaction pathways. researchgate.netresearchgate.net These studies can, for example, detail the steps in multicomponent reactions involving precursors like 2-naphthol. researchgate.net Such investigations provide insights into the role of catalysts, intermediates, and transition states, which is crucial for optimizing synthetic protocols and achieving higher yields. researchgate.net

Computational Studies for Structure-Activity Relationship (SAR) Rationalization

Computational studies have been instrumental in elucidating the structure-activity relationships (SAR) of this compound and its analogs, particularly in the context of their activity as sirtuin inhibitors. These investigations help to rationalize how chemical modifications to the core structure influence biological potency and selectivity.

Research into cambinol (B1668241), a known non-selective sirtuin inhibitor, spurred the development of analogs, including those based on the this compound scaffold, to achieve improved potency and isoform selectivity, especially for SIRT2. mdpi.comnih.govacs.org Computational predictions of the binding mode have been employed to understand how these compounds interact with the sirtuin active site. mdpi.comnih.gov

The SAR of these compounds has been systematically explored by modifying different parts of the molecule, namely the phenyl ring of the benzoyl group and the benzo[f]chromen-3-one (naphthyl) core. mdpi.com

Phenyl Group Substitutions:

The substitution pattern on the phenyl ring of the benzoyl moiety plays a critical role in the inhibitory potency and selectivity against sirtuin isoforms. Studies on a series of analogs have shown that the introduction of larger, more hydrophobic groups at the 4-position of the phenyl ring generally increases inhibitory potency against SIRT2, while having minimal effect on SIRT1 activity at similar concentrations. mdpi.com For instance, a trifluoromethyl (-CF3) group at this position conferred the highest selectivity for SIRT2 over the closely related SIRT3. mdpi.com

CompoundR¹ Substitution% SIRT1 Inhibition (at 50 µM)% SIRT2 Inhibition (at 50 µM)% SIRT3 Inhibition (at 50 µM)
1 4-CF₃<2578<25
2 4-Cl<2568<25
3 4-Br<2565<25
4 4-CH₃<2555<25
5 3-Br<2552<25

Naphthyl Group Substitutions:

Modifications to the naphthyl component of the this compound structure have also been shown to be crucial for activity. The introduction of hydrophobic groups at the 6-position of the naphthyl ring was found to be important for maintaining inhibitory activity. mdpi.com The potency of analogs with a C-6 phenyl substitution across different sirtuin isoforms suggests the presence of a conserved hydrophobic pocket in the binding site of these proteins. acs.org

CompoundR² Substitution (Naphthyl Ring)% SIRT1 Inhibition (at 50 µM)% SIRT2 Inhibition (at 50 µM)% SIRT3 Inhibition (at 50 µM)
6 6-Phenyl41326
7 6-Br<2568<25
8 Unsubstituted544616

Note: The data presented in the tables are derived from studies on analogs of this compound and are intended to illustrate the principles of SAR based on available research. The specific compound numbers are for illustrative purposes within this context.

These findings, supported by computational modeling, underscore the importance of specific hydrophobic interactions in the binding of this compound derivatives to sirtuin enzymes. The rational design of more potent and selective inhibitors is guided by these computational insights into the structural requirements for effective binding. mdpi.comacs.org

Advanced Applications of 2 Benzoyl 3h Benzo F Chromen 3 One and Its Analogues in Materials and Catalysis

Photophysical Properties and Functional Material Development

The fascinating photophysical behavior of benzo[f]coumarins is the cornerstone of their application in functional materials. These compounds are known for their strong fluorescence and unique photochemical properties, which can be fine-tuned by introducing various substituents to the core structure.

Use as Fluorescent Brighteners

Derivatives of 3H-benzo[f]chromen-3-one are effective as fluorescent brighteners. A novel synthetic method has been developed for 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives, which exhibit properties suitable for use as blue fluorescent brighteners. ajol.inforesearchgate.net These compounds possess a strong intramolecular charge transfer system, with the benzocoumarin ring acting as an electron donor and the benzothiazole (B30560) or benzoxazole (B165842) substituent serving as an acceptor. ajol.info The additional benzene (B151609) ring in the benzocoumarin structure enhances the π-conjugation, leading to a significant red shift and broad emission peaks in the range of 440–570 nm. ajol.info

Exploration as Laser Dyes

The coumarin (B35378) family, including benzo[f]coumarin derivatives, is well-regarded for its utility in laser dyes. researchgate.net The lasing range of coumarin dyes can be significantly extended by incorporating a heterocyclic substituent at the 3-position. ajol.info Although direct experimental data on 2-benzoyl-3H-benzo[f]chromen-3-one as a laser dye is limited, theoretical studies on analogues like 1-(4-Methoxy-phenoxymethyl)-benzo[f]chromen-3-one (4MPBCO) support their potential in this area. christuniversity.inresearchgate.net The photophysical properties of these compounds, which can be modulated by solvent polarity, are critical for their performance as laser dyes.

Potential in Non-linear Optical (NLO) Materials

Coumarin derivatives are recognized for their potential as non-linear optical (NLO) chromophores. researchgate.net Theoretical investigations using density functional theory (DFT) have been conducted on analogues such as 1-(4-Methoxy-phenoxymethyl)-benzo[f]chromen-3-one (4MPBCO) to evaluate their NLO parameters. christuniversity.inresearchgate.net Such studies calculate properties like HOMO-LUMO energy gaps to assess the NLO potential of these molecules. The introduction of an ethoxycarbonyl group and the expansion of the π-system by annulating a benzene ring, as seen in benzo[f]coumarins, generally lead to a decrease in the HOMO-LUMO energy gap, which can enhance NLO properties. dost.gov.ph

Mechanisms of Fluorescence Quenching and Energy Transfer

The fluorescence behavior of 3H-benzo[f]chromen-3-one analogues is a subject of detailed research, particularly the mechanisms of quenching and energy transfer. Studies on 2-acetyl-3H-benzo[f]chromen-3-one have shown that its fluorescence can be effectively quenched by molecules like aniline (B41778). This process is crucial for developing sensors and understanding molecular interactions. The quenching mechanism often involves static interactions, where a non-fluorescent complex is formed in the ground state.

Furthermore, fluorescence resonance energy transfer (FRET) has been observed between 2-acetyl-3H-benzo[f]chromen-3-one and silver nanoparticles. This energy transfer process is highly dependent on the distance between the donor (the coumarin derivative) and the acceptor (the nanoparticle), making it a valuable tool for measuring nanoscale distances.

Applications in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

Coumarin and benzocoumarin derivatives have been identified as useful materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net In OLEDs, they can be used as blue, green, and red dopants. ajol.info The rigid geometry of some fused coumarin derivatives is considered advantageous for minimizing non-radiative energy losses in OLEDs. nih.gov

In the realm of solar energy, theoretical studies on 1-(4-Methoxy-phenoxymethyl)-benzo[f]chromen-3-one (4MPBCO) have assessed its suitability for DSSC applications by calculating its HOMO-LUMO energies. christuniversity.inresearchgate.net The photophysical characteristics of coumarin derivatives, such as those of 1-((4-(((2-chloroquinolin-3-yl)methoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)-3H-benzo[f]chromen-3-one, are actively investigated for optoelectronic applications, including solar cells. bohrium.com

Catalytic Applications

The synthesis of this compound and its analogues often involves catalytic processes. For instance, piperidine (B6355638) is used as a catalyst in the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with ethyl benzoyl acetate (B1210297) to form the benzoylchromene structure. nih.gov Similarly, a green catalytic approach using choline (B1196258) chloride/urea has been employed for the synthesis of fluorescent 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives. ajol.inforesearchgate.net Silica (B1680970) gel has also been shown to catalyze the conversion of related intermediates to 3-oxo-3H-benzo[f]chromene-1-carboxylates under solvent-free conditions. researchgate.net

Furthermore, derivatives of 3H-benzo[f]chromen-3-one can serve as ligands for the synthesis of transition metal complexes. For example, a Schiff base ligand derived from 2-acetyl-3H-benzo[f]chromen-3-one and hydrazine (B178648) hydrate (B1144303) has been used to create complexes with various metal ions. niscpr.res.in While the primary focus of the study was on the characterization and biological activity of these complexes, the inherent properties of transition metal Schiff base complexes suggest their potential utility in catalysis. mdpi.com

Data Tables

Table 1: Photophysical Properties of Selected 3H-benzo[f]chromen-3-one Analogues This table is a representative compilation based on available data and may not be exhaustive.

Compound Application Key Photophysical Property Reference
2-(1,3-Benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives Fluorescent Brighteners Broad emission peaks at 440–570 nm ajol.info
1-(4-Methoxy-phenoxymethyl)-benzo[f]chromen-3-one (4MPBCO) Potential Laser Dye, NLO material, DSSC Theoretical evaluation of HOMO-LUMO energies and NLO parameters christuniversity.inresearchgate.net
Ethyl 3-oxo-3H-benzo[f]chromen-2-carboxylate Optoelectronics Lower HOMO-LUMO energy gap compared to parent coumarin dost.gov.ph

Table 2: Catalysts Used in the Synthesis of 3H-benzo[f]chromen-3-one Derivatives

Catalyst Reaction Reference
Piperidine Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde and ethyl benzoyl acetates nih.govacs.org
Choline chloride/urea Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde and benzothiazole/benzoxazole-2-yl-acetates ajol.inforesearchgate.net
Silica gel Conversion of dialkyl 2-(1-hydroxy-2-naphthyl)-3-(triphenylphosphanylidene) succinates to alkyl 3-oxo-3H-benzo[f]chromene-1-carboxylates researchgate.net

Design of Coumarin-based Ligands for Metal Complexes (e.g., Arene Ruthenium(II) Complexes)

The design of ligands derived from coumarin, a class of compounds that includes this compound, for the synthesis of metal complexes, particularly arene Ruthenium(II) complexes, is a field of significant interest. These complexes are recognized for their potential in catalysis and medicinal chemistry. The structural versatility of the coumarin scaffold allows for the creation of multidentate ligands that can coordinate with metal centers in various modes.

The core strategy in designing these ligands involves incorporating specific donor atoms (such as oxygen, nitrogen, or sulfur) positioned to form stable chelate rings with the metal ion. For instance, the benzoyl group in this compound, along with the lactone carbonyl oxygen, can act as a bidentate O,O-donor system. Analogues are often synthesized by introducing other coordinating groups, such as hydrazone, semicarbazone, or triazole moieties, to create bidentate (N,O) or tridentate (N,N,O) chelation sites. researchgate.netrsc.org

The synthesis of arene Ruthenium(II) complexes typically involves the reaction of a coumarin-based ligand with a dimeric ruthenium precursor, such as [Ru(η⁶-arene)Cl₂]₂ (where the arene can be p-cymene, benzene, or hexamethylbenzene). nih.govresearchgate.net The arene ligand in these "piano-stool" geometry complexes is crucial as it stabilizes the Ru(II) center and influences the complex's steric and electronic properties, including lipophilicity and, consequently, its activity. researchgate.netmdpi.com

Researchers have designed and synthesized various coumarin-based ligands to explore their coordination chemistry with Ruthenium(II). The nature of the substituent on the coumarin ring, the type of coordinating groups, and the length and nature of any linkers can be systematically varied to fine-tune the photophysical and chemical properties of the resulting metal complexes. nih.gov For example, coumarin-hydrazone ligands react with Ruthenium(II) precursors to form neutral, mononuclear N,O-bidentate complexes. rsc.org Similarly, coumarin-amide ligands have been designed to create Ru(II) complexes where the ligands exhibit diverse coordination modes (N,N, N,O, and N,N,O). researchgate.net

Table 1: Examples of Coumarin-based Ligands and their Arene Ruthenium(II) Complexes

Ligand Type Example Ligand Arene Ligand Resulting Complex General Formula Coordination Mode Reference
Coumarin-Hydrazone 9-Anthraldehyde benzhydrazone (B1238758) derivatives Benzene, p-Cymene [(η⁶-arene)Ru(L)Cl] Bidentate (N,O) rsc.org
Coumarin-Amide Pyridine-2-carboxylic acid [1-(2-oxo-2H-chromen-3-yl)-ethylidene]-hydrazide - [Ru-Cl] and [Ru-H] complexes Bidentate/Tridentate (N,N, N,O, N,N,O) researchgate.net
Dibenzoylmethane ortho-Hydroxydibenzoylmethane (HDBH) p-Cymene, Hexamethylbenzene [(arene)Ru(HDB)Cl] Bidentate (O,O) researchgate.net
Coumarin-Triazole Hybrid Coumarin-1,2,3,-triazole hybrids p-Cymene [Ru(L)(p-cymene)(Cl)]ClO₄ Bidentate
Phosphine-Thioether Ph₂P(CH₂)₃SPh Mesitylene, Indane [Ru(η⁶-arene)Cl(L-κP,κS)]⁺ Bidentate (P,S) mdpi.com

Investigation of Catalytic Activity in Organic Transformations

Ruthenium complexes featuring coumarin-based ligands have demonstrated significant potential as catalysts in a variety of organic transformations. The unique electronic properties and coordination geometry of these complexes enable them to facilitate reactions such as transfer hydrogenation, C-H bond activation, and the synthesis of complex heterocyclic structures.

One notable application is in transfer hydrogenation reactions. Ruthenium hydride complexes supported by coumarin-amide ligands have been shown to be excellent catalysts for the base-free transfer hydrogenation of various carbonyl compounds. researchgate.net These catalysts use isopropanol (B130326) as both the solvent and a safe hydrogen source, converting aldehydes and ketones to their corresponding alcohols with nearly quantitative yields. researchgate.net This process is highly efficient and avoids the need for a base co-catalyst, which simplifies the reaction setup and workup. researchgate.netx-mol.com

Furthermore, the coumarin scaffold itself can be functionalized using ruthenium catalysis. The ketone group of 3-carbonyl coumarins, structurally related to this compound, can act as a directing group to facilitate the ruthenium-catalyzed C-H activation and subsequent alkenylation at the C-4 position of the coumarin ring. mdpi.comacs.org This method provides a direct and atom-economical route to previously inaccessible 4-alkenylated coumarins. acs.org

Ruthenium complexes with redox-active ligands, such as aryl-azo-oximes, have been employed for the α-alkylation of ketones with primary alcohols. rsc.org This reaction proceeds through a ligand-centric, redox-driven dehydrogenation of the alcohol to an aldehyde, which then undergoes condensation with the ketone and subsequent reduction. The ruthenium center acts as a template, remaining redox-inactive throughout the catalytic cycle. rsc.org These same catalysts are also effective in synthesizing 2-substituted quinolines from 2-aminobenzyl alcohols and ketones. rsc.org While not directly using coumarin ligands, this work highlights the catalytic strategies that can be applied to systems with related functionalities. Other transition metal complexes with ligands derived from benzohydrazide (B10538) have been investigated for the catalytic oxidation of aniline to azobenzene. mdpi.com

Table 2: Catalytic Applications of Coumarin-based Metal Complexes in Organic Transformations

Organic Transformation Catalyst System Substrates Product(s) Key Findings Reference
Transfer Hydrogenation Ruthenium hydride complexes with coumarin-amide ligands Aldehydes, Ketones Alcohols Base-free conditions; Isopropanol as H-source; Nearly quantitative yields. researchgate.net
C-H Alkenylation [RuCl₂(p-cymene)]₂ / AgSbF₆ / Cu(OAc)₂ 3-Acetylcoumarins, Acrylates 4-Alkenylated coumarins Ketone acts as a directing group; High atom-economy. mdpi.comacs.org
α-Alkylation of Ketones Ruthenium(II) complexes with aryl-azo-oxime ligands Ketones, Primary Alcohols α-Alkylated Ketones Ligand-centric, redox-driven catalysis. rsc.org
Quinoline Synthesis Ruthenium(II) complexes with aryl-azo-oxime ligands 2-Aminobenzyl alcohols, Ketones 2-Substituted Quinolines Efficient synthesis of N-heterocycles. rsc.org
Aniline Oxidation Ni(II)-benzohydrazide complex Aniline, Substituted anilines Azobenzene, Substituted azobenzenes Complex 4 showed the highest catalytic activity with a 91.4% yield. mdpi.com

Future Directions and Emerging Research Opportunities

Development of Highly Efficient and Sustainable Synthetic Strategies

The classical synthesis of 2-Benzoyl-3H-benzo[f]chromen-3-one and its analogues often involves a base-catalyzed Knoevenagel condensation between a 2-hydroxy-1-naphthaldehyde (B42665) and an appropriate β-ketoester, such as ethyl benzoylacetate. acs.orgnih.govnih.gov While effective, this method frequently utilizes piperidine (B6355638) as a catalyst and requires reflux conditions, prompting a shift towards more efficient and environmentally benign approaches. acs.org

Future research is increasingly focused on green chemistry principles to streamline the synthesis of this and related benzocoumarins. Key areas of development include:

Green Catalysts: The use of choline (B1196258) chloride/urea, a deep eutectic solvent, has been shown to be a novel and efficient green catalyst for producing related 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives. ajol.info This ionic liquid is reusable, and the process can lead to high yields, particularly with electron-donating groups on the acetate (B1210297) component. ajol.info

Lewis Acid Catalysis: Cerium(III) chloride (CeCl₃·7H₂O) has emerged as an inexpensive, non-toxic, and water-tolerant Lewis acid catalyst for synthesizing benzo[f]chromen-3-one derivatives. academie-sciences.fr This method offers advantages such as mild reaction conditions, low catalyst loading, and high yields, representing an eco-friendly alternative. academie-sciences.fr

Solvent-Free and Microwave Conditions: The application of solid catalysts like silica (B1680970) gel under solvent-free thermal conditions or using microwave irradiation represents another significant green approach. researchgate.net These methods can accelerate reactions and reduce waste.

Multicomponent Reactions (MCRs): MCRs are a cornerstone of green chemistry, providing an effective pathway to build complex heterocyclic scaffolds in a single step. chimicatechnoacta.ru Developing MCRs for this compound could significantly improve synthetic efficiency.

Synthetic StrategyCatalyst/MediumKey AdvantagesReference
Classical Condensation Piperidine in Ethanol (B145695)Established method acs.org, nih.gov
Green Catalysis Choline chloride/ureaReusable catalyst, high yields, environmentally friendly ajol.info
Lewis Acid Catalysis CeCl₃·7H₂O in MethanolMild conditions, low catalyst loading, eco-friendly academie-sciences.fr
Solvent-Free Synthesis Silica GelReduced solvent waste, simplified workup researchgate.net

Advanced Characterization Beyond Standard Spectroscopic Methods

While standard spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for routine structural confirmation nih.govscispace.com, future research will benefit from the application of more advanced characterization methods to gain deeper insights into the compound's properties.

Single-Crystal X-ray Diffraction (SC-XRD): Obtaining a crystal structure of this compound would provide definitive proof of its three-dimensional geometry, including bond angles, lengths, and intermolecular interactions in the solid state. This technique, often combined with computational methods like Density Functional Theory (DFT), offers unparalleled structural detail. acs.org Crystallographic data for the related compound 2-acetyl-3H-benzo[f]chromen-3-one already exists, suggesting this is a feasible and valuable goal. nih.gov

Advanced NMR Techniques: Two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can provide unambiguous assignments of all proton and carbon signals, which is crucial for complex derivatives. scispace.com Furthermore, Saturation Transfer Difference (STD) NMR is a powerful tool for studying ligand-receptor interactions, identifying the specific protons on the molecule that are in close contact with a biological target like a protein. nih.govfredhutch.org

Fluorescence Spectroscopy: Given that many coumarin (B35378) derivatives are fluorescent, a detailed investigation into the photophysical properties of this compound is warranted. ontosight.aiacs.org Studies on fluorescence quenching, quantum yield, and Stoke's shift can reveal information about its potential use as a fluorescent probe or in functional materials. ajol.infoacs.org

Predictive Design of Novel this compound Derivatives via Computational Chemistry

Computational chemistry is a powerful tool for accelerating drug discovery and materials science, enabling the predictive design of new molecules with desired properties. For this compound, computational approaches can guide the synthesis of derivatives with enhanced biological activity or specific material characteristics.

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies (IR spectra), and analyze the electronic structure of the molecule. acs.orgdergipark.org.tr This allows for a fundamental understanding of its stability, reactivity, and electronic properties before synthesis is undertaken. researchgate.net

Molecular Docking: This technique simulates the binding of a molecule into the active site of a biological target, such as an enzyme or receptor. nih.govmdpi.com By docking derivatives of this compound into various protein targets, researchers can predict their binding affinity and orientation. This information is crucial for designing more potent and selective inhibitors, for example, by identifying which functional groups lead to favorable interactions like hydrogen bonding or hydrophobic contacts. mdpi.com

Molecular Dynamics (MD) and MM/GBSA: Following docking, MD simulations can be used to study the stability of the ligand-protein complex over time. nih.gov The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method can then be applied to calculate the binding free energies, providing a more accurate estimation of binding affinity and rationalizing experimental results. nih.gov These tools help in understanding the dynamic interactions that govern molecular recognition.

Expanding Applications in Functional Materials and Catalysis

The inherent properties of the benzochromenone core suggest promising applications beyond the biological realm, particularly in materials science.

Fluorescent Materials: The chromene framework is a known fluorophore. acs.org Related derivatives, such as 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-ones, have been explicitly synthesized as blue fluorescent brighteners. ajol.info These compounds exhibit a large red shift and broad emission peaks due to an intramolecular charge transfer system where the benzocoumarin ring acts as an electron donor. ajol.info Future work could focus on tuning the fluorescent properties of this compound by modifying its substituents to create novel sensors, probes, or components for organic light-emitting diodes (OLEDs).

Photochromic Materials: The chromene motif is associated with photochromic properties, where a molecule undergoes a reversible change in color upon exposure to light. acs.org Investigating whether this compound or its derivatives exhibit photochromism could open up applications in smart materials, such as light-adaptive lenses or optical data storage.

Catalysis: While many studies focus on catalysts for the synthesis of benzochromenones, an emerging area of research is the use of such compounds as catalysts themselves. The electron-rich heterocyclic system could potentially be functionalized to create organocatalysts for various organic transformations. This remains a largely unexplored but potentially fruitful avenue for future investigation.

Deepening Mechanistic Understanding of Molecular Interactions in SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For this compound, which has been investigated as a scaffold for sirtuin inhibitors, deepening the mechanistic understanding of its interactions is a key future direction. nih.gov

Systematic Derivatization: SAR studies involve the systematic modification of the parent compound. For this molecule, this would entail altering substituents on both the benzoyl ring and the benzo[f]chromen-3-one core to probe their effect on activity. mdpi.com For example, studies on related inhibitors have shown that electron-withdrawing groups on the benzoyl ring can be favorable for activity against certain enzymes like COX-2. mdpi.com

Probing Lipophilicity and Steric Effects: The lipophilicity and size of substituents can dramatically affect a molecule's ability to cross cell membranes and bind to its target. SAR studies on related benzo[h]chromenes have highlighted that antitumor activity is significantly affected by the lipophilicity of substituents. mdpi.com

Advanced Mechanistic Probes: As mentioned in section 8.2, advanced techniques like Saturation Transfer Difference (STD) NMR can be employed to precisely map the binding epitope—the specific parts of the molecule that make direct contact with a protein target. nih.govfredhutch.org This provides a detailed picture of the molecular interactions (e.g., which ring system is buried in a hydrophobic pocket) and offers a rational basis for designing next-generation compounds with improved potency and selectivity. nih.gov


Q & A

Q. What are the established synthetic routes for 2-benzoyl-3H-benzo[f]chromen-3-one, and what methodological considerations ensure high yields?

The compound is typically synthesized via Claisen-Schmidt condensation between 2-acetyl-3H-benzo[f]chromen-3-one and benzaldehyde derivatives under basic conditions. Microwave irradiation has been employed to enhance reaction efficiency, achieving yields above 70% . Piperidine catalysis in ethanol under reflux (2 hours) is a common protocol, with purification involving filtration and ethanol washing . Alternative routes include bromination of acetyl intermediates followed by coupling with thioamide derivatives, as seen in thiazolyl-coumarin hybrid syntheses .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Characteristic peaks such as a singlet at δ 6.51 ppm (C3-H) and aromatic proton signals between δ 7.54–8.70 ppm confirm the benzochromenone backbone and benzoyl substituents .
  • IR Spectroscopy : A lactone C=O stretch near 1727 cm⁻¹ is diagnostic .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 340 [M⁺]) validate the molecular formula .

Q. How are purity and thermal stability assessed for this compound?

Melting point analysis (e.g., 273–274°C) and chromatographic methods (TLC/HPLC) are standard for purity checks. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can evaluate thermal stability, though specific data for this compound are limited in the literature.

Advanced Research Questions

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

Side reactions like over-bromination or esterification byproducts can be minimized by:

  • Controlled Bromination : Using stoichiometric N-bromosuccinimide (NBS) at 0°C to prevent di-substitution .
  • Selective Esterification : Employing phosphoryl chloride and anhydrous ZnCl₂ as catalysts to target hydroxyl groups without affecting the benzoyl moiety .

Q. How can computational methods aid in predicting the bioactivity of structural analogs?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets. Molecular docking studies against enzymes like sirtuins or cyclooxygenase (COX) may reveal binding affinities, guiding the design of anti-inflammatory or anticancer derivatives .

Q. What advanced NMR techniques resolve signal overlap in complex derivatives?

  • 2D NMR (COSY, HSQC, HMBC) : Differentiates overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HMBC can confirm connectivity between the benzoyl carbonyl and the chromenone ring .
  • Variable Temperature NMR : Reduces broadening caused by dynamic processes like keto-enol tautomerism .

Q. How do structural modifications (e.g., halogenation) impact biological activity?

  • Antimicrobial Activity : Bromo-substituted derivatives (e.g., 2-(3-bromobenzoyl)-3H-benzo[f]chromen-3-one) show enhanced activity against Staphylococcus aureus (MIC: 8 µg/mL) compared to non-halogenated analogs, likely due to increased lipophilicity .
  • Cytotoxicity : Fluorination at the benzoyl group reduces cytotoxicity in human cell lines (IC₅₀ > 50 µM) while retaining anti-inflammatory effects, as demonstrated in NSAID-conjugated derivatives .

Q. What mechanistic insights explain the compound’s fluorescence properties?

The extended π-conjugation system in the benzochromenone core enables fluorescence, with emission maxima tunable via substituents. For example, electron-withdrawing groups (e.g., -NO₂) redshift emission, while electron-donating groups (e.g., -OCH₃) enhance quantum yield . Time-resolved spectroscopy can probe excited-state dynamics for photostability assessments.

Methodological Challenges and Contradictions

Q. Why do some synthetic protocols report lower yields despite optimized conditions?

Discrepancies arise from:

  • Solvent Polarity : Polar aprotic solvents (DMF) may improve solubility but promote side reactions in acid-sensitive intermediates .
  • Catalyst Selection : Piperidine vs. pyridine catalysts yield differing enolate formation rates, affecting condensation efficiency .

Q. How can conflicting bioactivity data across studies be reconciled?

Variations in assay protocols (e.g., bacterial strain selection, incubation time) and compound purity (e.g., residual solvents) significantly impact results. Standardized testing (CLSI guidelines) and orthogonal assays (e.g., live-cell imaging vs. MIC) are recommended for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.